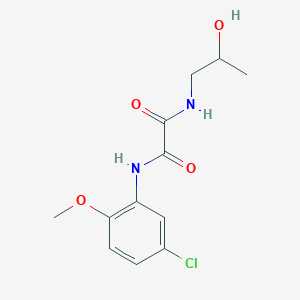
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide, also known as CMOP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various research fields. CMOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 287.75 g/mol.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
One of the key areas of research involving this compound pertains to its structural characterization and the understanding of its molecular interactions. The study conducted by Chang Wang, K. Zheng, Yan-Tuan Li, and Zhiyong Wu (2016) on a closely related N,N′-bis(substituted)oxamide compound demonstrated the intricate geometrical arrangements and the presence of classical hydrogen bonds forming a three-dimensional supramolecular structure. This kind of structural information is crucial for designing molecules with specific functions and interactions, especially in the field of material science and drug design (Wang et al., 2016).
Synthetic Methodologies
In the realm of synthetic organic chemistry, V. Mamedov and colleagues (2016) developed a novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from precursors through a sequence of rearrangements. This methodology highlights the potential of using N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide and related compounds as intermediates in the synthesis of complex molecules with potential pharmaceutical applications (Mamedov et al., 2016).
DNA Binding and Anticancer Activities
A particularly intriguing area of research is the examination of the compound's interactions with DNA and its potential cytotoxic activities against cancer cells. A study by Shi Cui, M. Jiang, Yan-Tuan Li, Zhiyong Wu, and Xiao-Wen Li (2011) on a dicopper(II) complex derived from a dissymmetrical N,N′-bis(substituted)oxamide, closely related to N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxamide, revealed its ability to bind with DNA through intercalation. The complex demonstrated significant cytotoxic activities, suggesting the compound's relevance in the development of new anticancer agents (Cui et al., 2011).
Environmental Degradation Studies
Research into the environmental fate and degradation of compounds structurally similar to N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxypropyl)oxalamide is also of interest. For instance, studies on the photoassisted Fenton reaction for the degradation of organic pollutants in water highlight the potential environmental impact and degradation pathways of such compounds, providing insights into their stability and transformation in natural and engineered systems (Pignatello & Sun, 1995).
Propiedades
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-7(16)6-14-11(17)12(18)15-9-5-8(13)3-4-10(9)19-2/h3-5,7,16H,6H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZLRPAXWZOICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

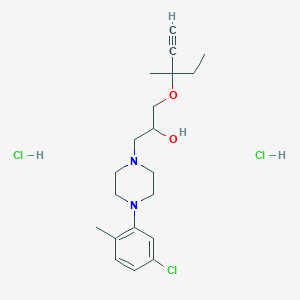
![6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735879.png)
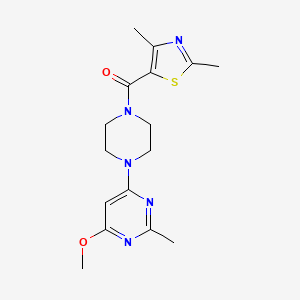
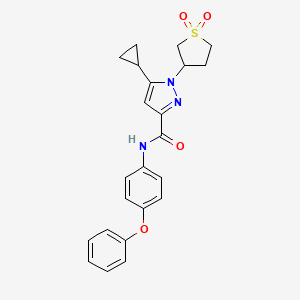

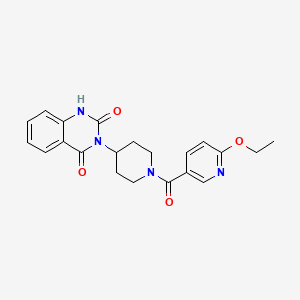
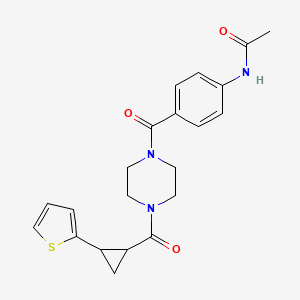
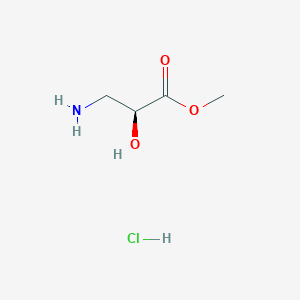
![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)
![1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735891.png)
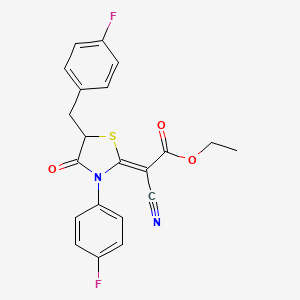
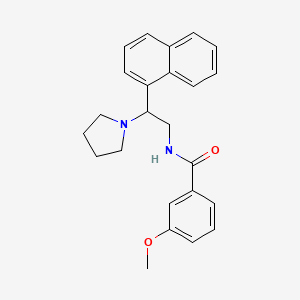
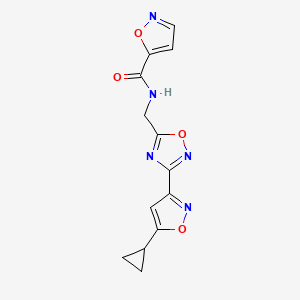
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2735900.png)